4-Fluoro-6-(trifluoromethyl)benzofuran-3-one
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Overview
Description
4-Fluoro-6-(trifluoromethyl)benzofuran-3-one is a fluorinated benzofuran derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of benzofuran with fluorinating agents such as cesium tetrafluorocobaltate (III) or trifluoromethyl hypofluorite . These reactions often require specific conditions, such as elevated temperatures and the presence of catalysts, to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-(trifluoromethyl)benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
4-Fluoro-6-(trifluoromethyl)benzofuran-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-(trifluoromethyl)benzofuran-3-one involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylfuran: Known for its antimalarial activity.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
2-Fluorobenzofuran: Used in various pharmaceutical applications.
Uniqueness
4-Fluoro-6-(trifluoromethyl)benzofuran-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine and trifluoromethyl groups enhances its potential for various applications compared to other similar compounds .
Properties
Molecular Formula |
C9H4F4O2 |
---|---|
Molecular Weight |
220.12 g/mol |
IUPAC Name |
4-fluoro-6-(trifluoromethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C9H4F4O2/c10-5-1-4(9(11,12)13)2-7-8(5)6(14)3-15-7/h1-2H,3H2 |
InChI Key |
GUOISFFLSZIIJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2F)C(F)(F)F |
Origin of Product |
United States |
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